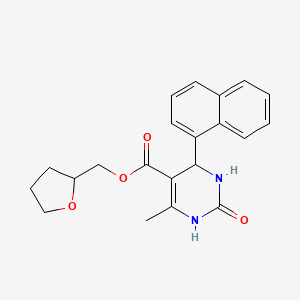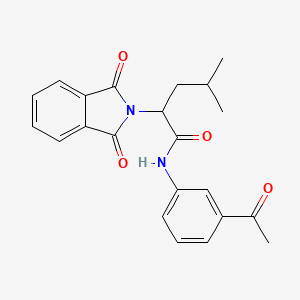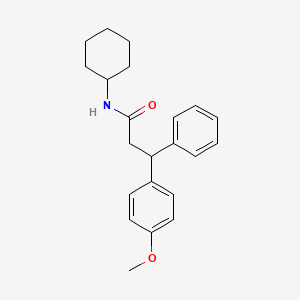
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a non-opioid compound that acts as an NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been used in a wide range of scientific research studies, including the study of pain, addiction, depression, anxiety, and neurodegenerative diseases. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide is a potent NMDA receptor antagonist, which makes it an important tool for studying the role of NMDA receptors in these processes. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
Wirkmechanismus
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are involved in a variety of physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. By blocking the activity of NMDA receptors, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can modulate these processes.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to block the development of tolerance to opioids, which suggests that it may be useful in the treatment of opioid addiction. N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has also been shown to have antidepressant and anxiolytic effects, which suggests that it may be useful in the treatment of depression and anxiety. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have neuroprotective effects, which suggests that it may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which means that it can modulate NMDA receptor activity in a precise and controlled manner. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to be effective in a variety of experimental paradigms, including animal models of pain, addiction, depression, anxiety, and neurodegenerative diseases.
However, there are also some limitations to the use of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide in lab experiments. For example, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of interest is the development of N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide derivatives that have longer half-lives and fewer off-target effects. Additionally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain, addiction, and neurodegenerative diseases. Finally, there is interest in using N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide and other NMDA receptor antagonists as potential therapeutic agents for the treatment of opioid addiction, depression, anxiety, and neurodegenerative diseases.
Synthesemethoden
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-methoxybenzaldehyde, followed by reaction with phenylmagnesium bromide and then acylation with acetic anhydride. Alternatively, N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized by the reaction of cyclohexanone with 4-methoxybenzaldehyde and phenylhydrazine, followed by acylation with acetic anhydride.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(4-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-25-20-14-12-18(13-15-20)21(17-8-4-2-5-9-17)16-22(24)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVABJCMSUQAKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6959949 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
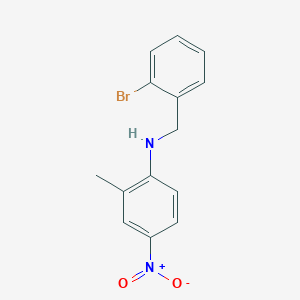
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
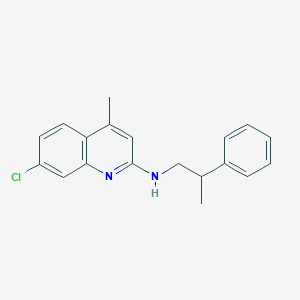
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
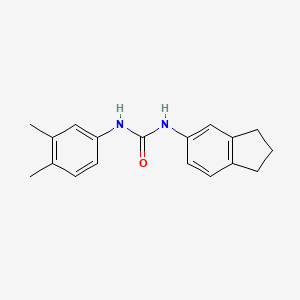
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
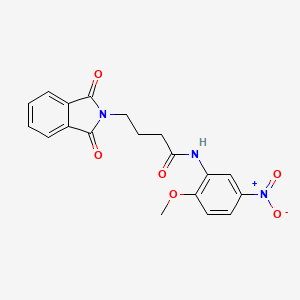
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)
